N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide
Description
N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide is an organic compound with a complex structure that includes a fluorophenyl group, an oxan ring, and a phenyltetrazolyl group
Properties
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-15(27-25-19(24-26-27)16-6-3-2-4-7-16)20(28)23-21(10-12-29-13-11-21)17-8-5-9-18(22)14-17/h2-9,14-15H,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIGUFAXWCPTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C2=CC(=CC=C2)F)N3N=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the oxan ring: This can be achieved through cyclization reactions involving appropriate diols and halides under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the phenyltetrazolyl group: This can be synthesized through cycloaddition reactions involving azides and nitriles under thermal or catalytic conditions.
Coupling of the intermediates: The final step involves coupling the oxan ring intermediate with the phenyltetrazolyl intermediate using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the phenyltetrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)acetamide
- N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)butanamide
Uniqueness
N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan ring and the phenyltetrazolyl group provides a unique scaffold for further functionalization and optimization in drug design and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
